Iminodiacetic acid
Overview
Description
Iminodiacetic acid is an organic compound with the formula HN(CH2CO2H)2, often abbreviated to IDA . It is a white solid and a dicarboxylic acid amine . The iminodiacetate dianion is a tridentate ligand, forming metal complexes by forming two, fused, five-membered chelate rings . It is a versatile chelating agent widely used in metal extraction and waste water treatment .
Synthesis Analysis
The synthesis of Iminodiacetic acid hydrochloride (IDAAMHCL) has been successfully achieved by adopting conventional chemical reaction . The single crystals have been grown by solvent evaporation method at room temperature . A kinetic analysis has demonstrated that IDA synthesis proceeds in two steps, yielding N-(2-hydroxyethyl)glycine as an intermediate product .Molecular Structure Analysis
The molecular formula of Iminodiacetic acid is C4H7NO4 . The iminodiacetate dianion is a tridentate ligand, forming metal complexes by forming two, fused, five-membered chelate rings .Chemical Reactions Analysis
The title compound of Iminodiacetic acid hydrochloride (IDAAMHCL) has been successfully synthesized by adopting conventional chemical reaction . A kinetic analysis has demonstrated that IDA synthesis proceeds in two steps, yielding N-(2-hydroxyethyl)glycine as an intermediate product .Physical And Chemical Properties Analysis
Iminodiacetic acid is a white solid . It is a dicarboxylic acid amine .Scientific Research Applications
Production of Chelating Agents, Glyphosate Herbicides, and Surfactants : IDA is widely used as an intermediate in manufacturing these products. A study has shown significant improvement in nitrilase activity, which is crucial for IDA production, through semi-rational protein engineering. This advancement indicates potential for upscale production of IDA (Liu et al., 2018).
Hepatology and Radiopharmacy : Technetium-99m-labeled IDA analogs are important in hepatology for assessing hepatobiliary diseases. Their uptake and elimination from the liver depend on the structural configuration of the agent and the functional integrity of the hepatocyte (Krishnamurthy & Krishnamurthy, 1989).
Synthesis Technologies : Various synthesis methods for IDA are being explored, with biosynthesis methods showing promise for future developments (Yuguo, 2010).
Monomer Preparation for Polymers : IDA is used as a starting material for the preparation of monomers like 2,6-piperazinedione, which have applications in polymer chemistry (Epton, Marr, & Shackley, 1982).
Isolation and Purification from Salts : Electrodialysis has been demonstrated as an effective method for isolating and purifying IDA from its sodium salt, which is crucial for its use in glyphosate synthesis (Ochoa & Santa-Olalla, 1993).
Environmental Applications : The difference in affinities of IDA and related compounds for adsorbents like poly(4-vinylpyridine) can be utilized for environmental purposes, such as separation in waste streams (Hritzko et al., 1999).
Biomedical Research : IDA derivatives have been explored for their potential as ligands to form complexes with technetium, which could be used in hepatobiliary diagnostic agents. This highlights the biocompatibility and potential medical applications of IDA derivatives (Markowicz-Piasecka et al., 2017).
Safety And Hazards
Iminodiacetic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Iminodiacetic acid (IDA) is one of the chelating ligands most frequently employed in immobilized metal-ion affinity chromatography (IMAC) due to its ability to act as electron-pair donor, forming stable complexes with intermediate and borderline Lewis metal ions . It can also be employed in ion exchange chromatography to purify positively charged proteins at neutral pH values . This makes it a promising candidate for future research and applications .
properties
IUPAC Name |
2-(carboxymethylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZBKCUXIYYUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31685-59-3 (unspecified hydrochloride salt), 928-72-3 (di-hydrochloride salt) | |
Record name | Iminodiacetic acid | |
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DSSTOX Substance ID |
DTXSID2027098 | |
Record name | Iminodiacetic acid | |
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Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown crystalline solid; [MSDSonline], Solid | |
Record name | Iminodiacetic acid | |
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Record name | Iminodiacetic acid | |
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Solubility |
PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML | |
Record name | IMINODIACETIC ACID | |
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Mechanism of Action |
LEAD NITRATE ALONE OR CHELATED WITH DIFFERENT CHELATING AGENTS INCL IMINODIACETIC ACID (IDA) WAS ADMIN TO PREGNANT RATS ON DAYS 9, 11 OR 16 OF GESTATION. THE LEAD-CHELATE COMPLEX EITHER REDUCED OR EQUALED BUT DID NOT ENHANCE THE OVERALL EMBRYO OR FETAL TOXICITY. THERE WERE NO QUALITATIVELY DIFFERENT EFFECTS PRODUCED WITH CHELATED LEAD VERSUS LEAD ALONE. THE CHELATING AGENTS WERE MORE EFFECTIVE AFTER DAY 9 THAN DAYS 11 OR 16. EDTA PRODUCED THE GREATEST REDUCTION IN OVERALL EFFECT, WHILE IDA PROVIDED THE LEAST PROTECTION. | |
Record name | IMINODIACETIC ACID | |
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Product Name |
Iminodiacetic acid | |
Color/Form |
ORTHORHOMBIC CRYSTALS | |
CAS RN |
142-73-4 | |
Record name | Iminodiacetic acid | |
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Record name | Iminodiacetic acid | |
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Record name | IMINODIACETIC ACID | |
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Record name | Glycine, N-(carboxymethyl)- | |
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Record name | Iminodiacetic acid | |
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Record name | Iminodi(acetic acid) | |
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Record name | IMINODIACETIC ACID | |
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Record name | IMINODIACETIC ACID | |
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Record name | Iminodiacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
247.50 °C. @ 760.00 mm Hg | |
Record name | Iminodiacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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